Ethyl 2-methyl-2-(triazol-2-YL)propanoate
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Overview
Description
Ethyl 2-methyl-2-(triazol-2-yl)propanoate is an organic compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(triazol-2-yl)propanoate typically involves the reaction of ethyl 2-methylacetoacetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with sodium nitrite in the presence of acetic acid to yield the triazole ring . The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Ethanol or methanol
Catalyst: Acetic acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to handle large volumes of reactants.
Purification steps: such as recrystallization or distillation to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(triazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
Ethyl 2-methyl-2-(triazol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(triazol-2-yl)propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.
Pathways: Inhibition of the NF-kB inflammatory pathway and reduction of endoplasmic reticulum stress.
Comparison with Similar Compounds
Ethyl 2-methyl-2-(triazol-2-yl)propanoate can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent.
Voriconazole: Another antifungal with a broader spectrum.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a variety of biological targets, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(triazol-2-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-7(12)8(2,3)11-9-5-6-10-11/h5-6H,4H2,1-3H3 |
InChI Key |
KVYLYSUWDSJHDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)N1N=CC=N1 |
Origin of Product |
United States |
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